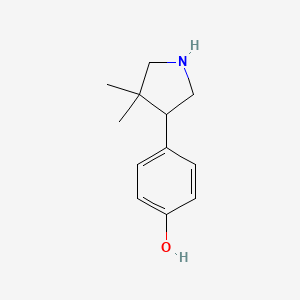
(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable conditions.
Addition of the Triethylsilyl Group: This step typically involves silylation reactions using triethylsilyl chloride or similar reagents.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate: A stereoisomer with similar structural features but different stereochemistry.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl)oxy]-1H-indole-1-carboxylate: Another compound with tert-butyl and silyl groups but different core structure.
Uniqueness
The uniqueness of (3S,4R)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H31NO4Si |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3/t16-,17+/m1/s1 |
Clave InChI |
LHTDXUKSFSMGCA-SJORKVTESA-N |
SMILES isomérico |
CC[Si](CC)(CC)O[C@H]1[C@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
SMILES canónico |
CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)


![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)

![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)






